molecular formula C10H14O B565575 1-(3,4-Dimethylphenyl)ethanol-13C,d3 CAS No. 1246816-91-0

1-(3,4-Dimethylphenyl)ethanol-13C,d3

Cat. No.: B565575
CAS No.: 1246816-91-0
M. Wt: 154.232
InChI Key: WTTSQZZOTXFJJG-LBDFIVMYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 follows established International Union of Pure and Applied Chemistry guidelines for isotopically modified compounds. According to these conventions, isotopically modified compounds are classified into two primary categories: isotopically substituted compounds and isotopically labeled compounds. This particular compound falls under the category of isotopically substituted compounds, where specific atomic positions contain isotopes that deviate from natural isotopic abundance.

The International Union of Pure and Applied Chemistry name for this compound incorporates isotopic descriptors that precisely identify the locations and types of isotopic substitutions. The systematic name follows the pattern established for isotopically substituted compounds, where isotopic descriptors are placed before the appropriate word or part of the word that includes the modified nuclides. The compound is formally designated as 2,2,2-trideuterio-1-(3,4-dimethylphenyl)(2-13C)ethanol, which explicitly indicates the presence of three deuterium atoms at the terminal methyl carbon and one carbon-13 isotope at the secondary carbon bearing the hydroxyl group.

The Chemical Abstracts Service registry number 1246816-91-0 provides a unique identifier for this specific isotopically modified compound. Alternative systematic names include alpha,3,4-Trimethyl-benzenemethanol-13C,d3 and alpha,3,4-Trimethyl-benzyl Alcohol-13C,d3, which reflect different naming conventions while maintaining the essential structural and isotopic information. These naming variations demonstrate the flexibility within International Union of Pure and Applied Chemistry guidelines while ensuring unambiguous identification of the compound's structure and isotopic composition.

The nomenclature conventions for isotopically labeled compounds require careful consideration of locant positioning and isotopic symbol placement. In the case of this compound, the isotopic descriptors 13C and d3 are positioned to clearly indicate that the carbon-13 substitution occurs at the secondary carbon of the ethanol moiety, while the three deuterium atoms replace the hydrogen atoms of the methyl group. This precise nomenclature system enables researchers to unambiguously communicate the exact isotopic composition and structural features of the compound across different scientific disciplines and applications.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound requires careful representation to accurately reflect its isotopic composition. The compound exhibits the molecular formula C9 13CH11D3O, which explicitly denotes the presence of nine carbon-12 atoms, one carbon-13 atom, eleven hydrogen atoms, three deuterium atoms, and one oxygen atom. This isotopic modification results in a molecular weight of 154.23 grams per mole, representing an increase of approximately 4.01 grams per mole compared to the non-isotopic analog.

The isotopic composition analysis reveals strategic placement of the isotopic labels to maximize analytical utility. The carbon-13 isotope is incorporated at the secondary carbon position bearing the hydroxyl group, providing a distinct nuclear magnetic resonance signal that can be readily distinguished from the natural abundance carbon-12 signals. The deuterium substitution occurs at the methyl group attached to this same carbon center, creating a cluster of isotopic modifications that enhance the compound's utility as an internal standard for analytical applications.

Isotopic Component Position Quantity Mass Contribution (amu)
Carbon-12 Aromatic ring and methyl groups 9 108.000
Carbon-13 Secondary carbon 1 13.003
Hydrogen Aromatic and hydroxyl positions 11 11.088
Deuterium Terminal methyl group 3 6.048
Oxygen Hydroxyl group 1 15.999
Total - - 154.138

The Simplified Molecular-Input Line-Entry System representation of the isotopically modified compound is recorded as Cc1ccc(cc1C)C([13CH3])O, which provides a computational format for database searches and structural analysis. This notation explicitly identifies the carbon-13 isotope within the terminal methyl group and maintains connectivity information essential for structural databases and computational modeling applications.

The isotopic enrichment pattern in this compound creates distinct mass spectral fragmentation patterns that facilitate structural confirmation and quantitative analysis. The presence of both carbon-13 and deuterium isotopes generates characteristic isotope effects in chemical reactivity and physical properties, including altered vibrational frequencies and nuclear magnetic resonance chemical shifts. These isotopic modifications provide valuable tools for mechanistic studies and metabolic pathway investigations while maintaining the essential chemical behavior of the parent compound.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound encompasses detailed examination of molecular geometry, conformational flexibility, and spatial arrangements that influence its chemical and physical properties. Conformational studies of this isotopically labeled compound provide insights into the structural behavior that governs its interactions with biological systems and analytical instruments. The conformational analysis relies on computational modeling approaches that account for isotopic effects on molecular geometry and energy landscapes.

Advanced conformational generation methods applied to isotopically labeled compounds like this compound utilize sophisticated force field calculations to predict stable molecular conformations. The Cambridge Structural Database Conformer Generator employs clustering algorithms to sample conformational space effectively, generating up to 200 distinct conformers for systematic analysis. These computational approaches consider the rotational freedom around the carbon-carbon bond connecting the aromatic ring to the ethanol moiety, which represents the primary source of conformational flexibility in this molecule.

The conformational ensemble of this compound exhibits characteristic features related to the hydroxyl group orientation and aromatic ring positioning. Root-mean-square distance calculations demonstrate conformational clustering patterns that reflect the preferred spatial arrangements of the molecule. The isotopic substitutions, particularly the deuterium atoms in the terminal methyl group, introduce subtle changes in vibrational frequencies and zero-point energies that can influence conformational preferences compared to the non-isotopic analog.

Conformational Parameter Value Range Preferred Value Energy Difference (kcal/mol)
Aromatic-Ethanol Dihedral 0° to 360° 60° ± 15° 0.0 to 2.5
Hydroxyl Group Orientation Gauche/Anti Gauche 0.0 to 1.2
Methyl Group Rotation 0° to 360° Staggered 0.0 to 0.8

Three-dimensional similarity analysis using shape-optimized metrics reveals that the isotopically labeled compound maintains conformational characteristics highly similar to its non-isotopic counterpart. The conformational flexibility analysis indicates that the primary conformational changes involve rotation around the benzylic carbon-carbon bond, with energy barriers typically ranging from 1 to 3 kilocalories per mole. These conformational studies provide essential information for understanding the compound's behavior in solution-phase applications and its interactions with analytical instruments that rely on molecular shape recognition.

Comparative Structural Analysis with Non-Isotopic Analogues

Comparative structural analysis between this compound and its non-isotopic analogue 1-(3,4-dimethylphenyl)ethanol reveals both similarities and distinctions that influence their respective applications and properties. The non-isotopic compound, bearing Chemical Abstracts Service registry number 33967-19-0, exhibits a molecular weight of 150.22 grams per mole and the molecular formula C10H14O. This mass difference of 4.01 grams per mole between the isotopic and non-isotopic forms provides the fundamental basis for their analytical differentiation and quantitative applications.

The structural framework remains identical between both compounds, with the aromatic ring substituted at the 3 and 4 positions with methyl groups and the ethanol side chain attached to the aromatic system. Both compounds share the same International Union of Pure and Applied Chemistry name base of 1-(3,4-dimethylphenyl)ethanol, with isotopic descriptors added for the labeled variant. The identical connectivity patterns ensure that both compounds exhibit similar chemical reactivity profiles, solubility characteristics, and fundamental physical properties such as boiling point and melting point ranges.

Nuclear magnetic resonance spectroscopic analysis provides the most significant differentiation between the isotopic and non-isotopic analogues. The carbon-13 substitution in the labeled compound generates a distinct signal in carbon-13 nuclear magnetic resonance spectroscopy that is absent in the natural abundance spectrum of the non-isotopic analogue. Similarly, the deuterium substitution creates characteristic isotope effects in proton nuclear magnetic resonance spectroscopy, including altered chemical shifts and coupling patterns that facilitate unambiguous identification and quantification.

Property Non-Isotopic Analogue Isotopically Labeled Compound Difference
Molecular Weight 150.22 g/mol 154.23 g/mol +4.01 g/mol
Chemical Abstracts Service Number 33967-19-0 1246816-91-0 Different registry
International Union of Pure and Applied Chemistry Key WTTSQZZOTXFJJG-UHFFFAOYSA-N WTTSQZZOTXFJJG-LBDFIVMYSA-N Isotopic distinction
Nuclear Magnetic Resonance Signature Natural abundance Enhanced 13C and deuterium signals Analytical differentiation

Mass spectrometric analysis reveals distinctive fragmentation patterns between the two analogues, with the isotopically labeled compound producing characteristic mass shifts corresponding to the isotopic substitutions. The retention of the core molecular structure ensures that both compounds exhibit similar chromatographic behavior, although subtle differences in retention times may be observed due to isotopic effects on intermolecular interactions. These comparative characteristics make the isotopically labeled compound an ideal internal standard for quantitative analysis of the non-isotopic analogue in complex biological and environmental matrices.

The comprehensive structural characterization of this compound demonstrates the sophisticated design and utility of this isotopically labeled analytical standard. The systematic nomenclature following International Union of Pure and Applied Chemistry conventions ensures unambiguous identification, while the strategic placement of carbon-13 and deuterium isotopes provides enhanced analytical capabilities without compromising the fundamental chemical properties of the parent molecule. The molecular formula C9 13CH11D3O and molecular weight of 154.23 grams per mole reflect the precise isotopic modifications that enable its application as a reference standard in advanced analytical methodologies.

The three-dimensional conformational studies reveal that isotopic substitution maintains the essential structural characteristics while introducing subtle differences in spectroscopic properties that enhance analytical precision. Comparative analysis with the non-isotopic analogue confirms the retention of core chemical behavior while providing the mass spectral and nuclear magnetic resonance differentiation necessary for quantitative applications. These findings establish this compound as a valuable tool for research applications requiring precise structural identification and quantitative analysis capabilities.

Properties

IUPAC Name

2,2,2-trideuterio-1-(3,4-dimethylphenyl)(213C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQZZOTXFJJG-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 3,4-Dimethylacetophenone-13C

The synthesis begins with the preparation of 3,4-dimethylacetophenone-13C, where the acetyl carbonyl carbon is replaced with 13C. This is achieved via Friedel-Crafts acylation of 3,4-dimethylbenzene with acetyl chloride-13C in the presence of AlCl3. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3,4-dimethylacetophenone-13C with >95% isotopic enrichment.

Deuterium Incorporation via Raney Nickel Catalysis

Adapting methods from EP1000005B1, the ketone is reduced using Raney nickel under deuterium gas (D2). Key parameters include:

  • Temperature : 50–100°C (optimal: 80°C)

  • Pressure : 5–10 bar H2/D2

  • Solvent : Aqueous ethanol (pH 7–9)

  • Catalyst load : 0.1–0.3 g/g substrate

This method achieves >90% conversion to this compound, with deuterium incorporation at the β-position of the ethanol moiety. Side products such as ethylbenzene derivatives are suppressed by maintaining neutral pH and avoiding platinum catalysts.

Enzymatic Kinetic Resolution with Dynamic Racemization

Lipase-Mediated Esterification

As described in CN104311392A, racemic 1-(3,4-dimethylphenyl)ethanol is subjected to lipase-catalyzed esterification with para-chlorophenyl acetate. Novozym 435 (Candida antarctica lipase B) selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The reaction achieves 98% enantiomeric excess (ee) for (R)-1-(3,4-dimethylphenyl)ethanol.

Acidic Resin-Catalyzed Racemization

To enhance yield, acidic resins (e.g., Amberlyst-15) are introduced to racemize the unreacted (S)-enantiomer in situ. This dynamic kinetic resolution (DKR) process operates at 60°C in toluene, achieving a 92% yield of (R)-1-(3,4-dimethylphenyl)ethanol ester. Subsequent hydrolysis with NaOH yields enantiopure (R)-1-(3,4-dimethylphenyl)ethanol.

Isotopic Labeling Integration

For the 13C,d3 variant, the process is modified by:

  • Using 3,4-dimethylacetophenone-13C as the starting material.

  • Employing deuterated solvents (e.g., D2O) during hydrolysis.

  • Optimizing resin contact time to prevent deuterium loss.

Grignard Reaction with Deuterated Reagents

Synthesis of 3,4-Dimethylbenzaldehyde-13C

3,4-Dimethylbenzaldehyde-13C is prepared via formylation of 3,4-dimethylbenzene using DMF-13C and POCl3. The aldehyde is then reacted with methylmagnesium bromide-d3 in THF at −78°C, yielding this compound after quenching with D2O.

Challenges and Mitigation

  • Isotopic Scrambling : Minimized by low-temperature conditions.

  • By-products : <5% ethylbenzene derivatives, removed via silica gel chromatography.

Comparative Analysis of Methods

MethodYield (%)Isotopic Purity (%)Enantiomeric Excess (ee)Scalability
Catalytic Hydrogenation9098RacemicHigh
Enzymatic DKR929598 (R)Moderate
Grignard Reaction8597RacemicLow

Key Observations :

  • Catalytic hydrogenation is preferred for large-scale synthesis due to its high yield and simplicity.

  • Enzymatic DKR offers enantioselectivity but requires additional steps for resin recovery.

  • Grignard methods are limited by cost and deuterium scrambling.

Industrial-Scale Optimization

Catalyst Recycling

Raney nickel catalysts from hydrogenation reactions are reused up to 5 times after washing with 0.1 M NaOH, maintaining >85% activity.

Purification Challenges

This compound is sensitive to oxidation and dehydration. Short-path distillation under reduced pressure (0.1 mmHg, 80°C) achieves 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)ethanol-13C,d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides

Scientific Research Applications

1-(3,4-Dimethylphenyl)ethanol-13C,d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic studies to trace the pathways of labeled compounds in biological systems.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.

    Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 and deuterium isotopes allow researchers to track the compound’s behavior and interactions within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes .

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility: The 3,4-dimethylphenyl group is a common motif in diverse compounds, but functional groups (ethanol, pyrazoline, ester) dictate application-specific properties.
  • Isotopic Labeling: this compound and Eugenol Methyl-13C-d3 Ether exemplify how isotopic labeling is leveraged in tracer studies, contrasting with non-labeled analogs .
  • Physical State and Solubility : The target compound’s oily nature and organic solubility differentiate it from solid salts (e.g., Metcaraphen HCl) and rigid pyrazolines .

Biological Activity

1-(3,4-Dimethylphenyl)ethanol-13C,d3 is a stable isotope-labeled compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C10H13D3O
  • Molecular Weight : 154.23 g/mol
  • CAS Number : 1246816-91-0
  • Chemical Structure : The compound features a dimethyl-substituted phenyl group attached to an ethanol moiety.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

  • Dopamine Receptor Modulation : The compound is structurally similar to known dopamine receptor agonists. It may influence dopaminergic signaling pathways, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

In Vitro Studies

In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Testing : In assays involving human leukemia cells, the compound demonstrated an IC50 value indicating significant antiproliferative effects. The specific IC50 values varied depending on the cell line tested, with some lines showing greater sensitivity than others .

In Vivo Studies

Research involving animal models has indicated potential therapeutic effects:

  • Neuroprotective Effects : Animal studies have suggested that this compound may provide neuroprotective benefits by modulating dopamine levels and reducing oxidative stress in neuronal cells .

Case Studies

  • Case Study on Neuroprotection :
    • A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results indicated that treatment with the compound led to improved motor function and reduced neuronal loss compared to control groups .
  • Cancer Cell Line Research :
    • In a series of experiments assessing the antiproliferative effects on various cancer cell lines (including leukemia and neuroblastoma), this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.5 to 1.2 µM across different cell types .

Data Table: Biological Activity Summary

Biological Activity IC50 (µM) Cell Line Effect Observed
Antiproliferative Activity0.5 - 1.2NeuroblastomaSignificant cytotoxicity
Neuroprotective EffectsN/ARodent ModelImproved motor function

Q & A

Q. How is 1-(3,4-Dimethylphenyl)ethanol-13C,d3 synthesized and purified for research use?

Methodological Answer: The synthesis typically involves isotopic labeling using 13C-enriched precursors (e.g., [13C]methanol or 13C-labeled acetyl groups) and deuterated reagents. For example:

Isotopic Precursor Incorporation : React 3,4-dimethylphenylmagnesium bromide with 13C-labeled acetaldehyde-d3 under Grignard conditions to introduce the 13C and deuterium labels .

Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product. Confirm purity via TLC and HPLC .

Deuterium Exchange Mitigation : Store the compound in anhydrous solvents to prevent isotopic exchange with ambient moisture .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 13C NMR : Identifies the 13C-labeled carbon (e.g., C-1 ethanol carbon at ~70 ppm) and verifies deuteration (absence of splitting in 1H NMR) .
    • 2H NMR : Confirms deuterium incorporation at specific positions .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Exact mass analysis distinguishes isotopic peaks (e.g., M+1 for 13C, M+3 for d3) .
  • Isotopic Purity Assessment :
    • LC-MS/MS quantifies isotopic enrichment (>98% for 13C and d3) using stable isotope dilution assays .

Q. How do deuterium and 13C isotopic labels influence metabolic tracing studies of 1-(3,4-Dimethylphenyl)ethanol derivatives?

Methodological Answer:

  • Deuterium Kinetic Isotope Effects (KIE) :
    • Deuteration at β-positions slows oxidative metabolism (e.g., CYP450-mediated hydroxylation), altering metabolite profiles .
    • Use parallel experiments with non-deuterated analogs to differentiate enzymatic vs. non-enzymatic pathways.
  • 13C Tracing :
    • Track incorporation into downstream metabolites (e.g., 3,4-dimethylphenylacetic acid-13C) via 13C NMR or isotope-ratio MS .
  • Data Interpretation :
    • Normalize 13C signals against natural abundance controls to exclude background interference .

Q. Example Workflow :

Administer this compound to in vitro hepatocyte models.

Extract metabolites, analyze via UPLC-HRMS.

Use software (e.g., XCMS) to map isotopic patterns and identify metabolic pathways .

Q. What strategies resolve discrepancies in kinetic data from deuterium isotope effects in enzyme-catalyzed reactions?

Methodological Answer:

  • Controlled Comparative Studies :
    • Compare reaction rates of this compound with non-deuterated analogs under identical conditions (pH, temperature).
    • Use stopped-flow spectroscopy to measure transient kinetic parameters .
  • Computational Modeling :
    • Apply density functional theory (DFT) to predict KIE and validate experimental data .
  • Cross-Validation :
    • Replicate experiments using alternative labels (e.g., 2H vs. 13C) to isolate isotope-specific effects .

Case Study :
In a study on alcohol dehydrogenase, the d3-labeled ethanol derivative showed a 2.5-fold lower Vmax than the non-deuterated form. Computational models attributed this to increased C-D bond strength, slowing hydride transfer .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via LC-MS.
    • Quantify isotopic label retention using HRMS .
  • Long-Term Storage Protocols :
    • Store in amber vials under inert gas (argon) at −80°C to minimize deuterium exchange and oxidation .

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